N-[2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
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Overview
Description
N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a benzamide moiety, with a 2-hydroxyphenylmethylidene substituent. It is often studied for its biological and chemical properties, making it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and hydrazinecarboxamide, followed by the reaction with benzoyl chloride. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups
Reduction: Hydrazine derivatives
Substitution: Substituted benzamide or phenyl derivatives
Scientific Research Applications
N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
- N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
N-({N’-[(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific structural features and the presence of both hydrazinecarbonyl and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
136296-61-2 |
---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c20-14-9-5-4-8-13(14)10-18-19-15(21)11-17-16(22)12-6-2-1-3-7-12/h1-10,20H,11H2,(H,17,22)(H,19,21)/b18-10+ |
InChI Key |
WOZSVDDSXXRWDT-VCHYOVAHSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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